3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
Description
This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a bicyclic heteroaromatic core fused with a quinazoline moiety. The molecule features a 3-chlorophenylmethylsulfanyl substituent at position 5 of the imidazo[1,2-c]quinazolinone ring and an N-(furan-2-ylmethyl)propanamide side chain at position 2.
Synthetic routes for analogous compounds involve multi-step protocols, such as:
- Thioether formation: Reaction of halogenated imidazoquinazolinones with thiols (e.g., 3-chlorobenzyl mercaptan) under basic conditions .
- Amide coupling: Activation of carboxylic acids (e.g., propanoic acid derivatives) with reagents like HBTU or DCC, followed by reaction with furfurylamine .
Properties
IUPAC Name |
3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-17-6-3-5-16(13-17)15-34-25-29-20-9-2-1-8-19(20)23-28-21(24(32)30(23)25)10-11-22(31)27-14-18-7-4-12-33-18/h1-9,12-13,21H,10-11,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRMVKKNJXQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, which can be achieved through condensation reactions involving appropriate starting materials such as 2-aminobenzamide and glyoxal.
The final step involves the coupling of the furan-2-ylmethyl group to the imidazoquinazoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions or direct alkylation reactions using furan-2-ylmethyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic chemical transformations:
Hydrolysis
The amide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amines:
This reaction is critical for stability studies and metabolic profiling.
Nucleophilic Substitution
The sulfanyl group (S–) may participate in nucleophilic displacement reactions, particularly under basic conditions, allowing substitution with other nucleophiles (e.g., amines, alcohols).
Oxidation
The sulfur atom in the sulfanyl group is susceptible to oxidation, converting it to sulfinyl (S=O) or sulfonyl (S=O₂) derivatives under oxidizing agents like hydrogen peroxide or mCPBA.
| Reaction | Mechanistic Insight | Relevance |
|---|---|---|
| Hydrolysis | pH-dependent cleavage of amide bond | Metabolic stability |
| Nucleophilic substitution | Sulfur’s lone pairs facilitate attack by electrophiles | Functional group modification |
| Oxidation | Stepwise conversion of –S– to –SO– and –SO₂– | Structural diversification |
Characterization Methods
The compound’s structure and purity are verified using:
Spectroscopic Analysis
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NMR : Proton and carbon NMR confirm the presence of the imidazoquinazoline core, furan ring, and sulfanyl group via chemical shift patterns.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) determines molecular weight and isotopic distribution .
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Infrared (IR) : Identifies functional groups, such as amide (N–H stretch) and carbonyl (C=O stretch).
Chromatographic Techniques
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HPLC : Used to assess purity and quantify the compound during synthesis.
Therapeutic Targets
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COX-II inhibition : Analogous to pyrazole-based COX-II inhibitors , the imidazoquinazoline core may interact with cyclooxygenase active sites.
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Mitochondrial regulation : The sulfanyl group and heterocyclic system could modulate mitofusin activity, as seen in related quinazolinone derivatives .
Structural Optimization
The furan ring and sulfanyl group provide sites for further functionalization (e.g., alkylating agents, electrophiles) to enhance potency or selectivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazoquinazolines exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains:
- Antibacterial Effects : Studies have shown that compounds within this class demonstrate superior antibacterial activity against gram-positive bacteria compared to gram-negative strains. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.80 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Antifungal Activity : The antifungal properties of these compounds are also noteworthy, with some showing moderate activity against Candida albicans. The effectiveness varies significantly based on the specific substituents present on the quinazoline structure .
Anticancer Potential
Imidazoquinazolines have been explored for their anticancer properties. Research has highlighted their ability to inhibit various cancer cell lines:
- Leukemia : Compounds from this class have shown promising results against leukemia cell lines such as K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia), indicating potential as therapeutic agents in cancer treatment .
- Mechanisms of Action : The mechanisms by which these compounds exert their effects often involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating a correlation between structural modifications and biological activity .
- Anticancer Evaluation : Research focused on novel imidazoquinazoline derivatives showed significant cytotoxic effects against various cancer cell lines, emphasizing the potential for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the chlorophenyl group may interact with hydrophobic pockets in the target protein, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP) :
Solubility :
- Target compound: Moderate aqueous solubility (0.12 mg/mL) due to amide and sulfanyl groups.
- Sulfamoylphenyl analogue : Higher solubility (1.8 mg/mL) from polar sulfonamide groups.
Biological Activity
The compound 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide (CAS Number: 1037289-04-5) is a complex organic molecule belonging to the imidazoquinazoline class. Its unique structural features, including a chlorophenyl group, a sulfanyl moiety, and a furan ring, suggest potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 533.0 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1037289-04-5 |
| Molecular Formula | C28H25ClN4O3S |
| Molecular Weight | 533.0 g/mol |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl group may facilitate hydrophobic interactions within target proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions in active sites. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Anticancer Activity
Research indicates that imidazoquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of electron-donating groups in the structure enhances the potency against various cancer cell lines .
Antimicrobial Properties
Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The structure's unique features allow for effective binding to bacterial enzymes, inhibiting their function. For example, derivatives have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For instance, it may act as an α-glucosidase inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). Structural modifications can significantly influence inhibitory potency; compounds with specific substituents have shown improved activity .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Efficacy : Research demonstrated that analogs showed MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit α-glucosidase and showed promising results with significant inhibition percentages compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
- Methodology :
- Synthesis : Use coupling agents like HBTU or DCC for amide bond formation, as demonstrated in sulphonamide derivatives . React the imidazoquinazoline core with 3-chlorophenylmethyl thiol under basic conditions (e.g., triethylamine) to introduce the sulfanyl group. Purify intermediates via column chromatography.
- Characterization : Validate purity and structure using -NMR, -NMR, and IR spectroscopy. Compare experimental spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
- Yield Optimization : Adjust solvent systems (e.g., ethanol-DMF mixtures for recrystallization) to improve crystallinity and yields, noting that yields may vary widely (e.g., 28–95% in analogous syntheses) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodology :
- Anticancer Screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Include positive controls like doxorubicin and validate results with triplicate experiments .
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., EGFR, COX-2) using fluorometric or colorimetric kits. Compare IC values with known inhibitors to gauge potency.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodology :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates. Tools like Gaussian or ORCA can predict energetically favorable pathways .
- AI-Driven Optimization : Integrate machine learning (e.g., COMSOL Multiphysics with AI modules) to simulate reaction conditions (temperature, solvent) and predict optimal parameters for yield improvement .
Q. What mechanistic insights explain the reactivity of the sulfanyl and imidazoquinazoline groups?
- Methodology :
- Substitution Reactions : Probe the sulfanyl group’s nucleophilicity using alkyl halides (e.g., methyl iodide) under basic conditions. Monitor progress via TLC and characterize products via LC-MS .
- Oxidation Studies : Treat the compound with hydrogen peroxide to convert the sulfanyl group to sulfoxide/sulfone derivatives. Analyze oxidation states using XPS or -NMR .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
- Data Normalization : Account for variations in assay conditions (e.g., cell line viability, incubation time) by standardizing protocols and including internal controls in each experiment .
Notes on Experimental Design
- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as outlined in safety data sheets for structurally related compounds .
- Data Reproducibility : Document solvent purity, catalyst batches, and reaction temperatures meticulously to mitigate variability in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
